Azidocillin sodium salt
Übersicht
Beschreibung
Azidocillin sodium is an organic sodium salt. It contains an azidocillin(1-).
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics in Healthy Adults : Bergan and Sørensen (1980) conducted cross-over studies on healthy volunteers with azidocillin-sodium, analyzing its pharmacokinetics at different dosages and forms, including tablets, suspensions, and injections. They observed varying serum half-life values and bioavailability, providing insight into its biopharmaceutical properties (Bergan & Sørensen, 1980).
Clinical Effectiveness in Scarlet Fever : Bengtsson, Holmgren, and Tunevall (1969) compared the clinical effect of azidocillin with penicillin V in treating scarlet fever. Their study highlighted azidocillin's effectiveness against Haemophilus influenzae and its relation to respiratory tract disease post-treatment (Bengtsson, Holmgren, & Tunevall, 1969).
Pseudomonas Infections of the Lung : Daikos et al. (1979) examined the efficacy of azlocillin in treating serious Pseudomonas infections of the respiratory tract, noting its good penetration into bronchial secretions and high in vitro potency (Daikos, Giamarellou, Hadjipolydorou, & Kanellakopoulou, 1979).
Treatment of Acute Otitis Media : Bergholtz, Hallander, and Rudberg (1973) investigated azidocillin's clinical effect in patients with acute otitis media. The study highlighted its effectiveness against penicillin-sensitive bacteria, including Haemophilus influenzae (Bergholtz, Hallander, & Rudberg, 1973).
Treatment of Chest Infections : Raeburn and Devine (1973) reported on the use of azidocillin in treating respiratory infections. They noted improvements in most patients, with variations in serum levels based on administration method (Raeburn & Devine, 1973).
Antibacterial Activity Studies : Soares and Trabulsi (1979) evaluated the antimicrobial activity of azlocillin against various clinical isolates, finding it particularly effective against Pseudomonas strains (Soares & Trabulsi, 1979).
Pharmacokinetics in Children with Cystic Fibrosis : Bergan and Michalsen (1979) studied azlocillin's pharmacokinetics in children with cystic fibrosis, noting its altered serum concentrations and elimination kinetics in this patient group (Bergan & Michalsen, 1979).
Eigenschaften
CAS-Nummer |
35334-12-4 |
---|---|
Produktname |
Azidocillin sodium salt |
Molekularformel |
C16H16N5NaO4S |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H17N5O4S.Na/c1-16(2)11(15(24)25)21-13(23)10(14(21)26-16)18-12(22)9(19-20-17)8-6-4-3-5-7-8;/h3-7,9-11,14H,1-2H3,(H,18,22)(H,24,25);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 |
InChI-Schlüssel |
DKUPMJBOYNDXNY-BQQXAYLNSA-M |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=[N+]=[N-])C(=O)[O-])C.[Na+] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=[N+]=[N-])C(=O)[O-])C.[Na+] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=[N+]=[N-])C(=O)[O-])C.[Na+] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
35334-12-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Azidocillin sodium salt; Globacillin; Nalpen; Longatren; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.